molecular formula C20H20BrN3O2S2 B11537289 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-butylacetamide

2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-butylacetamide

Cat. No.: B11537289
M. Wt: 478.4 g/mol
InChI Key: RGIHETULSZYMFH-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-BUTYLACETAMIDE is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole core, which is often associated with significant biological activities.

Preparation Methods

The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-BUTYLACETAMIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzothiazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base. The resulting intermediate is then reacted with N-butylacetyl chloride to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

    Medicine: Its potential as an anticancer agent is being explored due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to bind to various biological macromolecules, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-BUTYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-butylacetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-2-3-8-22-19(26)12-27-20-24-16-6-5-15(10-18(16)28-20)23-11-13-9-14(21)4-7-17(13)25/h4-7,9-11,25H,2-3,8,12H2,1H3,(H,22,26)

InChI Key

RGIHETULSZYMFH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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